molecular formula C8H15Cl2N3O B1413400 1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride CAS No. 2108997-83-5

1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride

Cat. No.: B1413400
CAS No.: 2108997-83-5
M. Wt: 240.13 g/mol
InChI Key: IAJQLZYCOKJPJN-UHFFFAOYSA-N
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Description

“1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride” is a chemical compound with the CAS Number: 2375267-77-7 . It is a salt with a molecular weight of 187.67 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3.ClH/c1-11-5-3-8(10-11)7-2-4-9-6-7;/h3,5,7,9H,2,4,6H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid . The density of a related compound, 1-Methyl-3-pyrrolidinol, is 0.921 g/mL at 25 °C .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, are extensively utilized in medicinal chemistry to develop compounds for treating human diseases. The non-planarity of the pyrrolidine ring, its contribution to stereochemistry, and the ability to explore pharmacophore space make it a valued scaffold in drug design. This review delves into the bioactive molecules with target selectivity that feature the pyrrolidine ring, discussing synthetic strategies, structural influences on biological activity, and the significance of stereoisomers in drug design (Li Petri et al., 2021).

Organophosphorus Azoles in NMR Spectroscopy and Quantum Chemistry

Organophosphorus azoles, such as pyrroles, pyrazoles, and imidazoles, are analyzed using multinuclear 1H, 13C, 31P NMR spectroscopy, and quantum chemistry to study their stereochemical structures. This review emphasizes the advantages of using 31P NMR spectroscopy combined with high-level quantum-chemical calculations for exploring the stereochemistry of phosphorylated N-vinylazoles and assessing their Z/E isomerization (Larina, 2023).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Pyrazolo[3,4-b]pyridine serves as a versatile scaffold in kinase inhibitor design due to its ability to form multiple binding modes with kinases. This review discusses patents that utilize this scaffold for kinase inhibition, covering a wide range of kinase targets. The review highlights the importance of such heterocycles in forming key interactions in the kinase pocket, contributing to potency and selectivity in drug design (Wenglowsky, 2013).

Pyrazolo[1,5-a]pyrimidine in Drug Discovery

Pyrazolo[1,5-a]pyrimidine is recognized for its broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. This review presents the synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives and outlines their significant biological properties, along with structure-activity relationship studies, suggesting potential for further exploration in drug development (Cherukupalli et al., 2017).

Safety and Hazards

The compound has been classified as having Acute Toxicity (Oral - Category 4), Eye Irritation (Category 2), Skin Irritation (Category 2), and is harmful to aquatic life with long-lasting effects .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with autophagy proteins, activating them as a survival mechanism. Additionally, it predominantly induces p53-mediated apoptosis in certain cell lines . These interactions highlight the compound’s potential in modulating cellular processes and its therapeutic relevance.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in colorectal RKO carcinoma cells, the compound has demonstrated cytotoxic properties, leading to cell death through apoptosis . This indicates its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to stabilize radicals through electron-donating and electron-withdrawing groups further elucidates its mechanism of action . These molecular interactions are critical for understanding its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects in both in vitro and in vivo studies . This stability is crucial for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the compound’s safety profile at various dosages is vital for its potential use in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s bioavailability and efficacy in therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization helps elucidate its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

2-methyl-5-pyrrolidin-3-yl-1H-pyrazol-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c1-11-8(12)4-7(10-11)6-2-3-9-5-6;;/h4,6,9-10H,2-3,5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJQLZYCOKJPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 2
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 3
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 4
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 5
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 6
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride

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